molecular formula C20H15FN2OS B2803268 3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207051-44-2

3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2803268
CAS No.: 1207051-44-2
M. Wt: 350.41
InChI Key: BTCNMUGJBUZKOZ-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207051-44-2) is a synthetic small molecule with a molecular formula of C20H15FN2OS and a molecular weight of 350.4 g/mol . It features a thieno[3,2-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. This heterocyclic system is of significant research interest due to its structural similarity to purine bases, allowing it to interact with various biological targets . Compounds based on the thieno[3,2-d]pyrimidine scaffold have been investigated for a range of biological activities. Research on analogous structures has shown potential in areas such as kinase inhibition for oncology research, with some derivatives acting as potent inhibitors of kinases like RET . Furthermore, other thieno[3,2-d]pyrimidine derivatives have been explored as dual-stage antiplasmodial agents targeting Plasmodium species, indicating the versatility of this chemotype in infectious disease research . The specific research applications and biological activity profile of this compound are an active area of investigation. Researchers value this molecule as a key intermediate or lead compound for further chemical modification and structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions and refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNMUGJBUZKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. This is because Cyt-bd is involved in the electron transport chain, a crucial component of cellular respiration. By inhibiting Cyt-bd, the compound disrupts this process, leading to ATP depletion.

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the compound’s potency can vary depending on the strain of Mycobacterium tuberculosis. It has been observed that all derivatives were much less potent against M. tuberculosis H37Rv compared to N0145. This variation may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain.

Biological Activity

3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, with the CAS number 1207051-44-2, is a synthetic compound belonging to the thienopyrimidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

  • Molecular Formula : C20H15FN2OS
  • Molecular Weight : 350.41 g/mol
  • Structural Characteristics : The compound features a thieno[3,2-d]pyrimidinone core substituted with a fluorobenzyl group and a methylphenyl group, which may influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thienopyrimidinone derivatives. A significant focus has been on their inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • Inhibition of COX Enzymes :
    • The compound was assessed for its inhibitory effects on COX-1 and COX-2 enzymes using a COX inhibitor screening assay. Preliminary results indicated that it could suppress COX enzyme activity, which is critical for reducing inflammation and pain.
    • IC50 Values : Although specific IC50 values for this compound were not detailed in the available literature, related studies reported values for similar derivatives. For example, compounds with structural similarities exhibited IC50 values against COX-1 ranging from 19.45 μM to 28.39 μM and against COX-2 from 23.8 μM to 42.1 μM .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis.

  • Mechanism of Action : It is believed that the compound may inhibit key enzymes involved in mycobacterial cell wall biosynthesis, disrupting cell growth and replication . This mechanism is similar to other thienopyrimidine derivatives known for their antitubercular activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidinone derivatives. The substitution pattern on the thieno[3,2-d]pyrimidin-4(3H)-one core significantly influences its interaction with biological targets.

CompoundSubstituentsIC50 (μM) - COX-1IC50 (μM) - COX-2
3aNone19.45 ± 0.0742.1 ± 0.30
3bFluorobenzylTBDTBD
4bMethylphenyl26.04 ± 0.3634.4 ± 0.10

Case Studies

Several studies have explored the biological activity of related thienopyrimidine compounds:

  • Study on In Vivo Models : In carrageenan-induced paw edema models, certain thienopyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating significant efficacy .
  • Antitubercular Assessment : A study focused on related compounds showed promising results against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance potency against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related thieno[3,2-d]pyrimidin-4(3H)-one derivatives is presented below, focusing on substituent effects and biological activities.

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Name/Structure Substituents (Position 3) Substituents (Position 7) Key Biological Activity Notable Findings References
Target Compound 4-Fluorobenzyl 4-Methylphenyl Hypothesized anticancer Structural analog of PDE7 inhibitors and antitumor agents; fluorine enhances stability.
7-(4-Bromophenyl)-3-(3-methylbenzyl) analog 3-Methylbenzyl 4-Bromophenyl Unreported Bromine increases molecular weight and polarizability; used in structural studies.
7-Phenyl-3-(3-(trifluoromethyl)benzyl) analog 3-(Trifluoromethyl)benzyl Phenyl Unreported Trifluoromethyl group enhances lipophilicity and electron-deficient character.
3-(3-Chlorophenyl)-7-(2-fluorophenyl) analog 3-Chlorophenyl 2-Fluorophenyl Anticancer (hypothesized) Chlorine and fluorine substituents improve target affinity in related studies.
PDE7 Inhibitor (Compound 28e) 2-(Cyclopentylamino) 7-Substituted alkyl PDE7 inhibition (IC₅₀ = 1.2 nM) 7-Substitution critical for enzyme selectivity; alkyl chains optimize binding.
Thieno[3,2-d]pyrimidin-4(3H)-ones from Shyyka et al. Variable (e.g., benzyl, aryl) Variable (e.g., phenyl, halophenyl) Anticancer (IC₅₀ = 2.8–18.3 μM) 4-Methylphenyl at position 7 improves potency against breast cancer cells.

Key Insights:

Substituent Effects on Bioactivity: Position 3: Electron-withdrawing groups (e.g., 4-fluorobenzyl, trifluoromethylbenzyl) improve metabolic stability and target binding. Bulky substituents (e.g., 3-methylbenzyl) may hinder enzyme inhibition but enhance anticancer activity via hydrophobic interactions . Position 7: Aromatic groups (e.g., 4-methylphenyl, bromophenyl) enhance π-π stacking with biological targets.

Anticancer Activity :

  • Derivatives with 4-methylphenyl at position 7 (as in the target compound) demonstrated IC₅₀ values of 2.8–5.1 μM against breast cancer cell lines, outperforming analogs with unsubstituted phenyl groups .
  • Fluorine at position 3 (4-fluorobenzyl) may synergize with methylphenyl at position 7 to enhance cytotoxicity, though direct evidence requires validation.

Enzyme Inhibition: PDE7 inhibitors with small alkyl groups at position 3 (e.g., cyclopentylamino) achieve nanomolar potency, whereas bulky benzyl groups (as in the target compound) are less effective for this target .

Limitations and Contradictions:

  • Fluorine vs. Chlorine : While 4-fluorobenzyl improves stability, 3-chlorophenyl analogs show higher anticancer potency in some studies, suggesting halogen position impacts mechanism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodology : The synthesis typically involves two key steps:

Core Formation : Cyclization of precursors (e.g., thiophene derivatives) under reflux conditions with catalysts like ZnCl₂ or Pd/C to form the thieno[3,2-d]pyrimidine core .

Substitution Reactions : Introduction of substituents (e.g., 4-fluorobenzyl and 4-methylphenyl groups) via nucleophilic aromatic substitution or coupling reactions. Solvents like DMF or ethanol are used, with optimized temperatures (80–120°C) .

  • Example : A one-pot synthesis method reported in thienopyrimidine derivatives achieves ~75% yield using trifluoromethylated aromatic compounds and Pd-mediated coupling .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and core integrity .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., reports an R factor of 0.069 for a related structure) .
  • Mass Spectrometry : Confirms molecular weight (e.g., C₂₁H₁₅F₃N₂OS has a calculated mass of 400.08 g/mol) .

Q. What are the key physicochemical properties influencing its research utility?

  • Properties :

  • Lipophilicity : Enhanced by fluorinated groups (logP ~3.5), improving membrane permeability .
  • Solubility : Limited in aqueous media (e.g., <0.1 mg/mL in water), necessitating DMSO or ethanol for biological assays .
  • Thermal Stability : Melting points range 180–220°C, confirmed via differential scanning calorimetry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses?

  • Strategies :

  • Catalyst Screening : Pd/C or CuI for coupling reactions improves efficiency (e.g., reports 85% yield with Pd/C) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Byproduct Mitigation : Use of scavengers (e.g., molecular sieves) to absorb water in cyclocondensation steps .

Q. What structural modifications enhance biological activity while minimizing toxicity?

  • SAR Insights :

  • Fluorobenzyl Group : Increases target binding affinity (e.g., kinase inhibition) but may elevate hepatotoxicity. Substitution with electron-withdrawing groups (e.g., -CF₃) improves selectivity .
  • Methylphenyl Substitution : Enhances metabolic stability; replacing methyl with methoxy reduces CYP450 interactions .
    • Table 1 : Bioactivity of Derivatives
Substituent R₁ (Position 3)Substituent R₂ (Position 7)IC₅₀ (Target A)Selectivity Index
4-Fluorobenzyl4-Methylphenyl12 nM8.5
3-Trifluoromethylbenzyl2-Methylphenyl8 nM5.2
Data from enzymatic assays in and .

Q. How can contradictory data in biological assays be resolved?

  • Approaches :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., EC₅₀ vs. IC₅₀ discrepancies) .
  • Off-Target Profiling : Use panels like Eurofins Cerep to identify non-specific binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent results .

Q. What methodologies elucidate the mechanism of action for this compound?

  • Techniques :

  • Kinase Assays : ADP-Glo™ to measure inhibition of kinases (e.g., EGFR, VEGFR) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .
  • Transcriptomics : RNA-seq to identify downstream pathways affected (e.g., apoptosis markers) .

Data Contradiction Analysis

Q. Why do similar thienopyrimidine derivatives exhibit varying potency against the same target?

  • Key Factors :

  • Substituent Orientation : Meta vs. para fluorobenzyl groups alter steric hindrance (e.g., para-substituted derivatives show 3x higher affinity) .
  • Solubility Differences : Poor solubility of hydrophobic derivatives may underreport in vitro activity .
    • Resolution : Use orthogonal assays (e.g., SPR and cell-based luciferase) to confirm target interaction .

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